Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate

physicochemical_properties molecular_weight halogen_contribution

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate (CAS 1346689-87-9) is a halogenated cyclobutane carboxylate ester with the molecular formula C13H14BrFO2 and a molecular weight of 301.15 g/mol. This compound belongs to a class of 1-aryl-cyclobutanecarboxylate esters that serve as versatile intermediates in medicinal chemistry and agrochemical research, featuring a strained cyclobutane scaffold that imparts conformational rigidity and a 4-bromo-2-fluorophenyl substitution pattern that offers a dual-handle platform (bromine for cross-coupling, fluorine for metabolic modulation) for downstream diversification.

Molecular Formula C13H14BrFO2
Molecular Weight 301.15 g/mol
Cat. No. B11835059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate
Molecular FormulaC13H14BrFO2
Molecular Weight301.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C13H14BrFO2/c1-2-17-12(16)13(6-3-7-13)10-5-4-9(14)8-11(10)15/h4-5,8H,2-3,6-7H2,1H3
InChIKeyCMPKOFMAMMTVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate (CAS 1346689-87-9): Core Physicochemical and Structural Baseline


Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate (CAS 1346689-87-9) is a halogenated cyclobutane carboxylate ester with the molecular formula C13H14BrFO2 and a molecular weight of 301.15 g/mol . This compound belongs to a class of 1-aryl-cyclobutanecarboxylate esters that serve as versatile intermediates in medicinal chemistry and agrochemical research, featuring a strained cyclobutane scaffold that imparts conformational rigidity and a 4-bromo-2-fluorophenyl substitution pattern that offers a dual-handle platform (bromine for cross-coupling, fluorine for metabolic modulation) for downstream diversification .

Why Generic Substitution Fails for Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate: The Ortho-Fluoro Distinction


In-class cyclobutanecarboxylate esters cannot be treated as interchangeable building blocks because subtle variations in the aryl substitution pattern—specifically the presence and position of the ortho-fluoro group—profoundly alter molecular geometry, electronic distribution, and downstream reactivity. The 2-fluoro substituent in Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate introduces distinct steric and electronic effects that influence both the conformational preference of the cyclobutane ring and the reactivity of the para-bromo leaving group in transition-metal-catalyzed cross-coupling reactions, relative to non-fluorinated or para-only substituted analogs [1]. These differences can manifest as altered reaction yields, different metabolic stability profiles in derived bioactive molecules, and divergent solid-state properties that affect formulation and purification workflows [2].

Quantitative Comparative Evidence for Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate vs. Closest Analogs


Molecular Weight and Halogen Mass Contribution: Target Compound vs. Non-Fluorinated Bromo Analog

The target compound exhibits a molecular weight of 301.15 g/mol, which is approximately 18 g/mol higher than the non-fluorinated analog, ethyl 1-(4-bromophenyl)cyclobutanecarboxylate (MW 283.16 g/mol, CAS 485828-16-8) [1]. This 6.3% increase is attributable to the replacement of the aromatic C–H (position 2) with a C–F bond (ΔMW = +18), which alters lipophilicity and metabolic stability in downstream compounds [2].

physicochemical_properties molecular_weight halogen_contribution

Predicted Boiling Point Differential: Ortho-Fluoro vs. Para-Chloro Analog

The structurally related ethyl 1-(4-chlorophenyl)cyclobutanecarboxylate (CAS 485828-36-2, MW 238.71) has a predicted boiling point of 308.7±35.0 °C . While a predicted boiling point for the target compound is not reported in the same database, the significantly higher MW (+62.44 g/mol, +26.2%) and the presence of the polarizable C–Br bond (vs. C–Cl) predict a substantially higher boiling point for the target compound, estimated to be in the range of 340–370 °C based on incremental boiling point contributions of Br vs. Cl in analogous ester series [1]. This difference has practical implications for distillation-based purification and storage conditions.

boiling_point purification distillation

Dual-Handle Synthetic Utility: Ortho-Fluoro and Para-Bromo for Sequential Cross-Coupling

The target compound uniquely combines a para-bromo substituent (suitable for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling) with an ortho-fluoro substituent that can direct ortho-metalation or serve as a metabolic blocking group in derived bioactive molecules [1]. In contrast, the non-fluorinated analog ethyl 1-(4-bromophenyl)cyclobutanecarboxylate offers only the para-bromo handle, while the 4-chloro analog (CAS 485828-36-2) has reduced oxidative addition reactivity (C–Cl > C–Br bond strength) [2]. The ortho-fluoro substituent in the target compound also enables distinct solid-state packing interactions that can enhance crystallinity for X-ray structural determination, as demonstrated in fluorinated cyclobutane NK1 antagonist series [3].

cross-coupling chemoselectivity building_block

Procurement Purity and ISO Certification: Vendor-Supplied Quality Benchmarks

Commercially, the target compound is available at NLT 98% purity from MolCore with ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements . In comparison, the non-fluorinated analog ethyl 1-(4-bromophenyl)cyclobutanecarboxylate (CAS 485828-16-8) is offered by Bidepharm at 98% purity with batch-specific NMR, HPLC, and GC testing , while the 4-chloro analog is listed primarily on ChemicalBook without explicit purity certification . The explicit ISO certification for the target compound provides auditable quality assurance for GLP/GMP-adjacent research environments.

purity quality_control ISO_certification

Optimal Application Scenarios for Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate Based on Comparative Evidence


Medicinal Chemistry Scaffold Diversification via Sequential Cross-Coupling

The dual-handle architecture (para-Br and ortho-F) makes this compound the preferred choice for synthesizing libraries of 1,1-diaryl-cyclobutane derivatives through sequential Pd-catalyzed cross-coupling at the bromine position, while the ortho-fluorine modulates aromatic ring electronics and metabolic stability of the resulting candidates [1]. The non-fluorinated bromo analog would lack the fluorine-mediated conformational and metabolic benefits, while the chloro analog would exhibit slower oxidative addition kinetics, reducing coupling efficiency [2].

NK1 Receptor Antagonist and CNS Drug Intermediate Synthesis

Cyclobutane derivatives bearing fluorinated aryl groups have demonstrated potent NK1 receptor antagonism (Ki ≤ 1 nM) with oral bioavailability [1]. As an ester prodrug precursor to the corresponding carboxylic acid (CAS 1314788-41-4), this compound serves as a key intermediate for constructing NK1-targeted candidates. The 4-bromo-2-fluorophenyl motif is directly analogous to fragments explored in the Wrobleski et al. (2006) NK1 antagonist series, and the ethyl ester provides a traceless protecting group strategy that the free acid analog does not offer [3].

Fluorine-19 NMR Probe for Reaction Monitoring and QC

The single fluorine atom in the ortho position provides a clean, well-resolved ¹⁹F NMR signal that can serve as an internal probe for reaction monitoring (e.g., ester hydrolysis, cross-coupling progress) and quantitative purity assessment [1]. This analytical advantage is absent in the non-fluorinated bromo analog and the chloro analog, enabling faster QC turnaround and real-time reaction optimization without requiring chromatographic separation [2].

Agrochemical Lead Generation Requiring Halogenated Cyclobutane Cores

Patent literature indicates that 1-(phenyl)cyclobutane-1-carboxylate esters with halogen substitution serve as intermediates for pesticidal compounds [1]. The combination of a cyclobutane core (conferring metabolic stability over acyclic analogs) and a bromo-fluoro-aryl substitution (favorable logP modulation and target binding) positions this compound as a building block for agrochemical SAR exploration where both insecticidal and herbicidal activity screens are conducted in parallel [2].

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